molecular formula C18H20O2 B12094019 Tert-butyl 2,2-diphenylacetate CAS No. 5350-81-2

Tert-butyl 2,2-diphenylacetate

Cat. No.: B12094019
CAS No.: 5350-81-2
M. Wt: 268.3 g/mol
InChI Key: HPPHTROHWKIVFA-UHFFFAOYSA-N
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Description

Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester, also known as tert-butyl 2,2-diphenylacetate, is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its ester functional group, which is derived from benzeneacetic acid and tert-butyl alcohol. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester typically involves the esterification of benzeneacetic acid with tert-butyl alcohol. One common method is the Fischer esterification, which involves reacting benzeneacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process by maintaining consistent reaction conditions and improving scalability .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.

    Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of benzeneacetic acid and tert-butyl alcohol. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from reducing agents .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Similar structure but lacks the tert-butyl ester group.

    Benzeneacetic acid, a-methyl-, 1,1-dimethylethyl ester: Similar ester structure but with a methyl group instead of a phenyl group.

    Benzeneacetic acid, a-hydroxy-a-phenyl-, 1,1-dimethylethyl ester: Contains a hydroxyl group in addition to the ester group.

Uniqueness

Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Properties

CAS No.

5350-81-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

tert-butyl 2,2-diphenylacetate

InChI

InChI=1S/C18H20O2/c1-18(2,3)20-17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3

InChI Key

HPPHTROHWKIVFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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